molecular formula C13H8F5N B14765363 3,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine

3,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine

Cat. No.: B14765363
M. Wt: 273.20 g/mol
InChI Key: RRSMPVSEBPHMOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Difluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine is an organic compound belonging to the class of biphenyl derivatives. This compound is characterized by the presence of fluorine atoms and a trifluoromethyl group, which impart unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 3,5-bis(trifluoromethyl)benzene, followed by the formation of a Grignard reagent. This intermediate is then reacted with an appropriate amine to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Safety considerations, such as handling potentially explosive intermediates, are crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while coupling reactions can produce biphenyl-based polymers .

Scientific Research Applications

3,5-Difluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3,5-Difluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine exhibits unique reactivity due to the specific positioning of fluorine atoms and the trifluoromethyl group. This structural arrangement enhances its stability and reactivity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C13H8F5N

Molecular Weight

273.20 g/mol

IUPAC Name

2,4-difluoro-6-[3-(trifluoromethyl)phenyl]aniline

InChI

InChI=1S/C13H8F5N/c14-9-5-10(12(19)11(15)6-9)7-2-1-3-8(4-7)13(16,17)18/h1-6H,19H2

InChI Key

RRSMPVSEBPHMOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C(=CC(=C2)F)F)N

Origin of Product

United States

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